4-Chlorothieno[3,2-d]pyrimidine

Kinase Inhibitor Synthesis VEGFR2 Inhibition Medicinal Chemistry

Secure the regioselective advantage of 4-Chlorothieno[3,2-d]pyrimidine (CAS 16269-66-2) for your kinase inhibitor programs. This scaffold is not an interchangeable analog; its specific 4-chloro reactivity is validated to yield JAK1 inhibitors with 4-fold improved potency over AZD4205, 1.5 nM ATR inhibitors, and dual FAK/FLT3 agents surpassing PF-562271. Substitute building blocks compromise your SAR study outcomes. Procure the exact starting material to ensure synthetic integrity in lead optimization.

Molecular Formula C6H3ClN2S
Molecular Weight 170.62 g/mol
CAS No. 16269-66-2
Cat. No. B095853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorothieno[3,2-d]pyrimidine
CAS16269-66-2
Molecular FormulaC6H3ClN2S
Molecular Weight170.62 g/mol
Structural Identifiers
SMILESC1=CSC2=C1N=CN=C2Cl
InChIInChI=1S/C6H3ClN2S/c7-6-5-4(1-2-10-5)8-3-9-6/h1-3H
InChIKeyTWTODSLDHCDLDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chlorothieno[3,2-d]pyrimidine (CAS 16269-66-2): A Privileged Scaffold for Kinase Inhibitor Synthesis and Medicinal Chemistry


4-Chlorothieno[3,2-d]pyrimidine (CAS 16269-66-2) is a heterocyclic building block characterized by a fused thiophene-pyrimidine core with a reactive chlorine substituent at the 4-position . This core structure, the thieno[3,2-d]pyrimidine scaffold, is a well-established privileged motif in medicinal chemistry, serving as a key pharmacophore in numerous kinase inhibitor programs [1]. Its primary application is as a synthetic intermediate, leveraging the 4-chloro position for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions to generate diverse, biologically active chemical libraries [2]. The compound is a crystalline solid with a typical commercial purity of 95-97% and a molecular weight of 170.62 g/mol [3].

Why Generic Substitution Fails: The Critical Role of 4-Chlorothieno[3,2-d]pyrimidine as a Synthetic Intermediate


While 4-Chlorothieno[3,2-d]pyrimidine is not the final active pharmaceutical ingredient (API), its value as a *building block* cannot be substituted by structurally similar compounds with different reactivity or substitution patterns. The specific position of the chlorine atom at C4 is critical for regioselective derivatization in medicinal chemistry campaigns [1]. Analogs like 2-chlorothieno[3,2-d]pyrimidine, 4-bromothieno[3,2-d]pyrimidine, or pyrido[3,2-d]pyrimidine scaffolds may appear similar but will lead to different synthetic outcomes, reaction kinetics, and ultimately, distinct chemical libraries. Using an incorrect analog would compromise the structure-activity relationship (SAR) studies that are fundamental to lead optimization, potentially leading to false negative results or missed opportunities for achieving target selectivity and potency [2]. Therefore, procurement must be guided by the precise synthetic plan and the required regiochemistry, not merely by in-class similarity.

Quantitative Evidence Guide for 4-Chlorothieno[3,2-d]pyrimidine in Synthesis and Scaffold Validation


Enabling Regioselective Derivatization for VEGFR2 Inhibitor Synthesis

4-Chlorothieno[3,2-d]pyrimidine demonstrates its utility as a key intermediate in the synthesis of VEGFR2 inhibitors. In a study by Queiroz et al., the compound was reacted with 4-aminophenol via an SNAr reaction, which is facilitated by the reactive chlorine at the C4 position, to yield a key intermediate (compound 1) [1]. This specific reactivity at C4 is a critical differentiator from other chlorinated isomers. The resulting intermediate was further functionalized to produce a series of 1,3-diarylureas that were evaluated as VEGFR2 inhibitors [1].

Kinase Inhibitor Synthesis VEGFR2 Inhibition Medicinal Chemistry

Scaffold Validation for Highly Potent and Selective JAK1 Inhibitors

A 2025 study by Kim et al. used a scaffold morphing strategy on the thieno[3,2-d]pyrimidine core (the parent scaffold of 4-chlorothieno[3,2-d]pyrimidine) to develop a series of potent JAK1 inhibitors [1]. The optimized derivative **46** exhibited an IC50 of **0.022 μM** against JAK1, which is a **4-fold improvement** in enzymatic activity compared to the reference compound AZD4205 (compound 9) [1]. Furthermore, **46** demonstrated over a **5-fold enhancement** in anti-proliferative activity against NSCLC cells relative to AZD4205 [1]. This demonstrates the potential of molecules derived from this scaffold to achieve significant selectivity and potency gains over established benchmarks.

Janus Kinase 1 (JAK1) Non-Small Cell Lung Cancer (NSCLC) Scaffold Morphing

Demonstrated Nanomolar Potency in ATR Kinase Inhibition Programs

The thieno[3,2-d]pyrimidine scaffold has also proven effective for inhibiting the DNA damage response kinase ATR. Duan et al. (2023) reported the discovery of compound **34**, a derivative of this scaffold, which inhibited ATR kinase with an IC50 value of **1.5 nM** [1]. Compound **34** also showed reduced potency against other kinases, demonstrating good selectivity [1]. This level of single-digit nanomolar potency and the observed in vivo efficacy in a xenograft model underscore the scaffold's capacity for producing high-quality lead compounds.

ATR Kinase DNA Damage Response (DDR) Synthetic Lethality

In Vivo Efficacy of Thieno[3,2-d]pyrimidine-Based Dual FAK/FLT3 Inhibitor in Xenograft Models

In a 2021 study, Cho et al. identified compound **26**, a thieno[3,2-d]pyrimidine derivative, as a potent dual inhibitor of FAK and FLT3 [1]. Crucially, **26** demonstrated superiority over the benchmark FAK inhibitor **PF-562271** in several key areas, including greater induction of apoptosis, more effective inhibition of anchorage-independent growth, and a larger reduction in tumor burden in the MDA-MB-231 xenograft mouse model [1]. Furthermore, **26** caused tumor regression in the MV4-11 xenograft model and prevented metastasis in an orthotopic model [1].

Focal Adhesion Kinase (FAK) FLT3 Kinase Xenograft Model

Validated Application Scenarios for Procuring 4-Chlorothieno[3,2-d]pyrimidine


Synthesis of JAK1-Selective Inhibitor Libraries for Oncology

Procure 4-Chlorothieno[3,2-d]pyrimidine as the core building block to synthesize focused libraries of JAK1 inhibitors. The scaffold's demonstrated ability to yield compounds with high selectivity and a 4-fold improvement in enzymatic potency over AZD4205 [1] provides a validated starting point for lead optimization campaigns targeting JAK-STAT driven cancers.

Development of Potent ATR Kinase Inhibitors for DDR-Deficient Cancers

Utilize 4-Chlorothieno[3,2-d]pyrimidine for the construction of ATR kinase inhibitors. As demonstrated by the identification of a 1.5 nM inhibitor (compound 34) from this scaffold [1], this starting material is an excellent choice for programs aiming to achieve nanomolar potency and exploit synthetic lethality in cancer cells with DNA damage response defects.

Construction of Dual FAK/FLT3 Inhibitors for Metastatic Cancer Research

Employ 4-Chlorothieno[3,2-d]pyrimidine as a key intermediate for generating dual FAK/FLT3 inhibitors. The scaffold has produced compounds that surpass the benchmark inhibitor PF-562271 in vivo, showing superior tumor regression and metastasis prevention in xenograft models [1], making it a compelling choice for aggressive and metastatic cancer research programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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